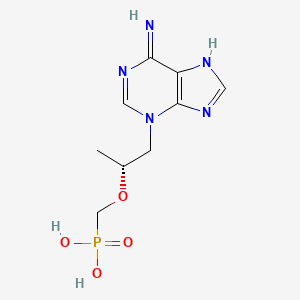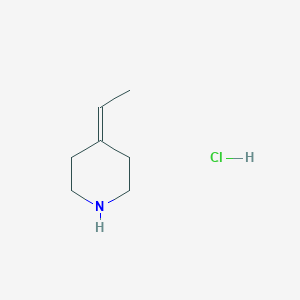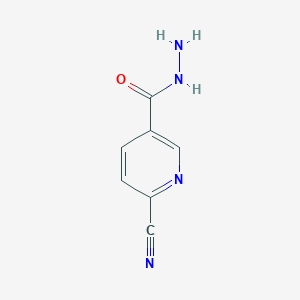
6-Cyanonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyanonicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) attached to the sixth position of a nicotinohydrazide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonicotinohydrazide typically involves the reaction of 6-cyanonicotinic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 6-cyanonicotinic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
6-Cyanonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted hydrazides and other derivatives.
科学的研究の応用
6-Cyanonicotinohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
作用機序
The mechanism of action of 6-Cyanonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and hydrazide moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Hydrazinonicotinic Acid Hydrazide: Similar structure but lacks the cyano group.
Nicotinohydrazide: Similar structure but lacks both the cyano group and the specific substitution pattern.
Uniqueness
6-Cyanonicotinohydrazide is unique due to the presence of the cyano group at the sixth position, which imparts distinct chemical and biological properties
特性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
6-cyanopyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H6N4O/c8-3-6-2-1-5(4-10-6)7(12)11-9/h1-2,4H,9H2,(H,11,12) |
InChIキー |
YEESYAYNHPRSML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)NN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


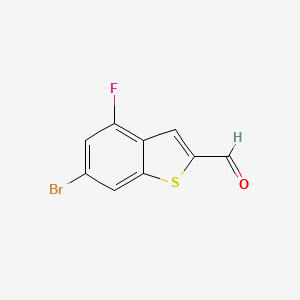


![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
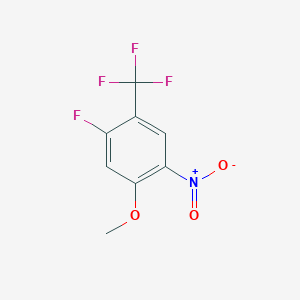



![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)

![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
